

Spectroscopic Profile of 2,6-Dimethoxynaphthalene: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dimethoxynaphthalene

Cat. No.: B181337

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An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the aromatic compound **2,6-dimethoxynaphthalene** is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its spectral characteristics, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The empirical formula for **2,6-dimethoxynaphthalene** is $C_{12}H_{12}O_2$, with a molecular weight of 188.22 g/mol. The spectroscopic data provides a detailed fingerprint of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to elucidate the carbon-hydrogen framework of a molecule.

1H NMR (Proton NMR): The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For **2,6-dimethoxynaphthalene**, the spectrum is characterized by signals in the aromatic and methoxy regions.

^{13}C NMR (Carbon-13 NMR): The ^{13}C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the symmetry of **2,6-dimethoxynaphthalene**, the spectrum shows a reduced number of signals relative to the total number of carbon atoms.

¹H NMR Data

Chemical Shift (ppm)	Assignment
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Data not available in search results	-
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¹³C NMR Data (Solid-State)

Chemical Shift (ppm)	Assignment
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Specific chemical shifts not available in search results	Aromatic and Methoxy Carbons
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Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2,6-dimethoxynaphthalene** will exhibit characteristic absorptions for aromatic C-H bonds, C=C bonds of the aromatic ring, and C-O bonds of the methoxy groups.

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
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Specific peak list not available in search results	C-H (aromatic), C=C (aromatic), C-O (ether)
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common method used for this analysis.

Mass Spectrometry (GC-MS) Data	
m/z	Relative Intensity (%)
188	Value not available
173	Value not available
145	Value not available

Note: The peak at m/z 188 corresponds to the molecular ion $[M]^+$.[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

- A sample of **2,6-dimethoxynaphthalene** (typically 5-25 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , $\text{DMSO}-d_6$) in an NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

- The NMR spectrum is acquired on a spectrometer, such as a Varian A-60 or a modern Bruker instrument.[\[1\]](#)
- For ^1H NMR, the instrument is typically operated at a frequency of 300-600 MHz.
- For ^{13}C NMR, the instrument is operated at a corresponding frequency (e.g., 75-150 MHz).
- Data is processed using appropriate software to yield the final spectrum.

FT-IR Spectroscopy

Sample Preparation (Solid Sample):

- KBr Pellet Method: A small amount of finely ground **2,6-dimethoxynaphthalene** is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe).

Data Acquisition:

- The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, such as a Bruker Tensor 27.^[1]
- A background spectrum is first collected to subtract the absorbance of atmospheric CO₂ and water vapor.
- The sample is then scanned to obtain the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation:

- A dilute solution of **2,6-dimethoxynaphthalene** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

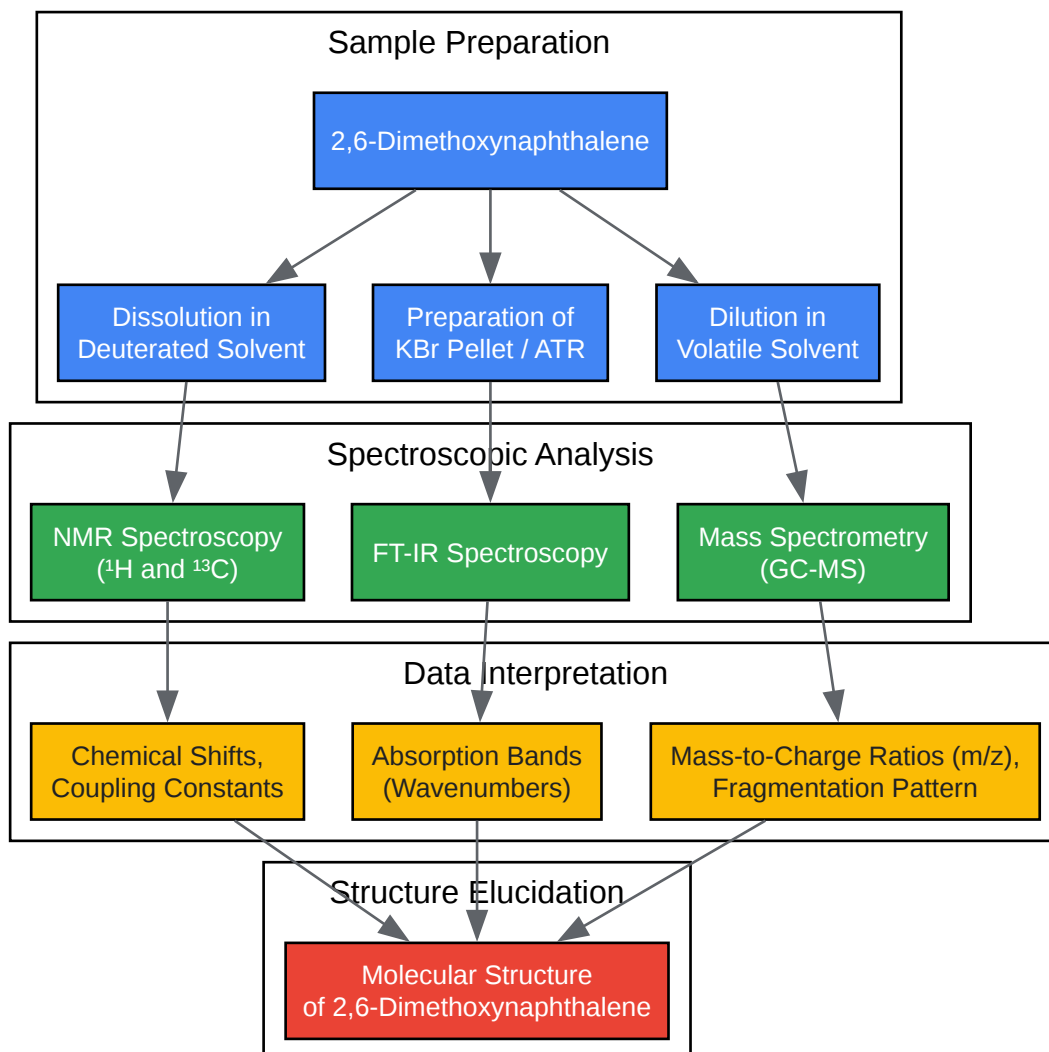
Data Acquisition:

- The sample is injected into a gas chromatograph (GC) which separates the components of the sample.
- The separated components then enter the mass spectrometer.
- Ionization: Electron ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

- Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,6-dimethoxynaphthalene**.



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References

- 1. 2,6-Dimethoxynaphthalene | C₁₂H₁₂O₂ | CID 79627 - PubChem [pubchem.ncbi.nlm.nih.gov]
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